4-Thia-1-azabicyclo[3.2.1]octane
Description
4-Thia-1-azabicyclo[3.2.1]octane is a bicyclic heterocyclic compound characterized by a sulfur atom (thia) at position 4 and a nitrogen atom (aza) at position 1 within a fused bicyclo[3.2.1]octane scaffold. This structure imparts unique electronic and steric properties, making it a valuable motif in medicinal chemistry, particularly in the design of antibiotics and kinase inhibitors . Its rigid bicyclic framework enhances binding affinity to biological targets, while the sulfur and nitrogen atoms contribute to hydrogen bonding and metabolic stability.
Properties
CAS No. |
624721-87-5 |
|---|---|
Molecular Formula |
C6H11NS |
Molecular Weight |
129.23 g/mol |
IUPAC Name |
4-thia-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H11NS/c1-2-7-3-4-8-6(1)5-7/h6H,1-5H2 |
InChI Key |
FICIEZRXSMJUGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCSC1C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thia-1-azabicyclo[3.2.1]octane typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method is the tandem Michael addition followed by a 1,3-dipolar cycloaddition. This method involves the reaction of aldoximes with divinyl sulfone under mechanochemical conditions, which facilitates the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and other scalable techniques can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Thia-1-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, potentially converting it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides, resulting in the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amine derivatives. Substitution reactions can lead to a wide range of substituted bicyclic compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Thia-1-azabicyclo[3.2.1]octane involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. For example, it may interact with bacterial enzymes, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Bicyclic Frameworks
Table 1: Key Structural Differences
Key Observations :
- Bicyclo System Size : Smaller systems like [3.2.0] (e.g., penicillin derivatives) exhibit greater strain, enhancing reactivity in β-lactam antibiotics, whereas larger systems like [4.2.0] (cephalosporins) improve stability against β-lactamases .
- Heteroatom Positioning : Replacing sulfur with oxygen (e.g., 3-oxa-8-azabicyclo[3.2.1]octane) reduces electrophilicity, impacting kinase inhibition potency (IC50: 157–282 nM for Akt/S6) compared to sulfur-containing analogs .
- Substituent Effects : Bulky groups (e.g., furanylcarbonyl in cephalosporins) enhance bacterial target affinity but may reduce solubility , while methyl groups (e.g., in penicillin derivatives) improve metabolic stability .
Table 2: Activity Comparison
- Antibacterial Activity : The [3.2.0] system in penicillin derivatives (e.g., 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) is critical for inhibiting bacterial cell wall synthesis, but susceptibility to resistance enzymes limits efficacy compared to [4.2.0] cephalosporins .
- Kinase Inhibition : The [3.2.1] framework in 3-oxa-8-azabicyclo[3.2.1]octane derivatives shows moderate cellular activity, suggesting that sulfur-to-oxygen substitution may reduce target engagement despite similar bicyclic rigidity .
Table 3: Physicochemical Data
- Synthesis : Bicyclo[3.2.1] systems often require enantioselective methods (e.g., asymmetric hydrogenation) to control stereochemistry, whereas [3.2.0] systems leverage β-lactam ring formation via cyclization .
- Solubility : Sodium salt formulations (e.g., in penicillin derivatives) improve aqueous solubility, critical for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
